![molecular formula C9H8ClN3O B1455622 [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 863609-14-7](/img/structure/B1455622.png)

[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

概要

説明

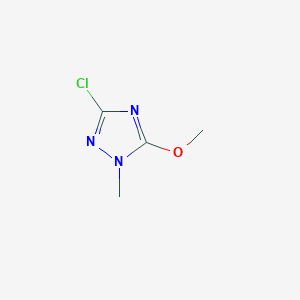

“[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain three nitrogen atoms in their ring structure . They are known for their diverse pharmacological effects, including antimicrobial, antiviral, antioxidant, anti-diabetic, anticancer, anti-tubercular, antimalarial, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using various spectroscopic techniques, including IR, 1H-NMR, and Mass spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis

Triazole derivatives are known to undergo various chemical reactions due to their versatile structure . They can participate in reactions with different reagents, leading to the formation of a wide range of biologically active compounds .科学的研究の応用

Antiviral Activity

Triazole derivatives have been reported to exhibit significant antiviral properties. Compounds structurally related to “[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” can be synthesized and tested for their efficacy against various RNA and DNA viruses. The triazole ring can act as a pharmacophore, interacting with viral enzymes or proteins and inhibiting viral replication .

Anti-inflammatory Properties

The triazole moiety is known to possess anti-inflammatory activity. By incorporating the “[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” structure into new compounds, researchers can explore its potential in reducing inflammation. This could be particularly useful in the development of treatments for chronic inflammatory diseases .

Anticancer Research

Triazoles have shown promise in anticancer research due to their ability to interfere with the proliferation of cancer cells. The chlorophenyl group, in combination with the triazole ring, may contribute to cytotoxic activity against various cancer cell lines. Further research could lead to the development of novel chemotherapeutic agents .

Antimicrobial Applications

The structural features of triazoles, including the chlorophenyl group, make them good candidates for antimicrobial agents. They can be designed to target specific bacterial or fungal strains, potentially leading to new treatments for infectious diseases .

Antitubercular Activity

Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, there is a need for new antitubercular agents. Triazole derivatives, such as “[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol,” can be investigated for their potential to inhibit Mycobacterium tuberculosis .

Green Chemistry Synthesis

The synthesis of triazole derivatives can be optimized using green chemistry principles. Techniques such as mechanochemistry, which involves mechanical force to facilitate chemical reactions, can be employed to synthesize “[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol” derivatives in an environmentally friendly manner, reducing the use of harmful solvents and energy consumption .

作用機序

Target of Action

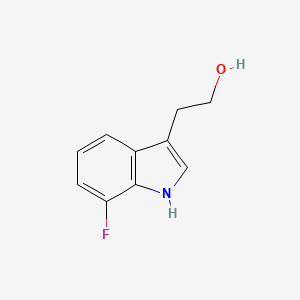

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds such as indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Compounds with similar structures have been reported to exhibit a range of biological activities, suggesting that [1-(3-chlorophenyl)-1h-1,2,3-triazol-4-yl]methanol could potentially have diverse effects at the molecular and cellular levels .

Safety and Hazards

The safety and hazards associated with the use of triazole derivatives depend on their specific structure and properties. Some triazole derivatives have been evaluated for their cytotoxic activities against various cancer cell lines . Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .

将来の方向性

特性

IUPAC Name |

[1-(3-chlorophenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-7-2-1-3-9(4-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASILNWLZYIGPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate as revealed by the study?

A1: The research primarily elucidates the crystal structure of [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate through single-crystal X-ray diffraction. Key findings include:

- Asymmetric Unit: The crystal structure reveals an asymmetric unit composed of two independent molecules of [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol and one water molecule, forming the hemihydrate. []

- Conformation: While both independent molecules share a similar structure with a chlorophenyl ring linked to a 1,2,3-triazole ring, they differ in the orientation of their terminal CH2OH groups relative to the triazole ring. This difference highlights the conformational flexibility of the molecule. []

- Intermolecular Interactions: The crystal packing is primarily dictated by hydrogen bonding. O—H⋯(O,N) interactions form supramolecular chains along the a-axis. These chains are further connected by C—H⋯N interactions, resulting in layered sheets that stack along the b-axis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)

![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)

![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)